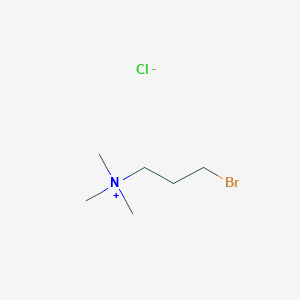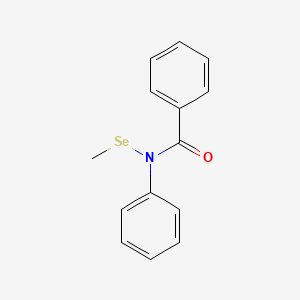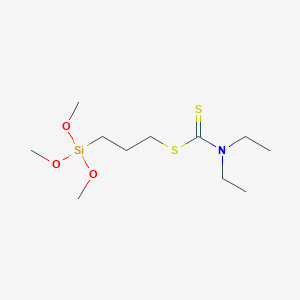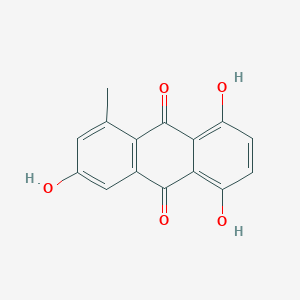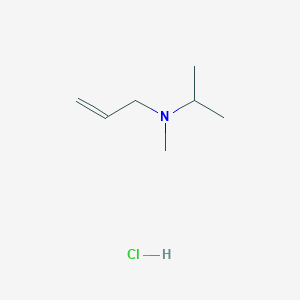
N-Methyl-N-(propan-2-yl)prop-2-en-1-amine--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(propan-2-yl)prop-2-en-1-amine–hydrogen chloride (1/1) is an organic compound belonging to the class of amphetamines and derivatives This compound is characterized by its unique structure, which includes a prop-2-en-1-amine backbone with N-methyl and N-(propan-2-yl) substituents, and it is stabilized as a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(propan-2-yl)prop-2-en-1-amine typically involves the reaction of prop-2-en-1-amine with N-methyl and N-(propan-2-yl) groups under controlled conditions. One common method is the A3 coupling reaction, which involves the use of an alkyne, an amine, and an aldehyde in the presence of a catalyst. This reaction is often carried out under solvent-free conditions to enhance the efficiency and yield of the desired product .
Industrial Production Methods
In industrial settings, the production of N-Methyl-N-(propan-2-yl)prop-2-en-1-amine–hydrogen chloride (1/1) may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring consistent and high-yield production of the compound .
化学反应分析
Types of Reactions
N-Methyl-N-(propan-2-yl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of saturation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methyl or N-(propan-2-yl) groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-N-(propan-2-yl)prop-2-en-1-amine oxides, while reduction may produce saturated amines .
科学研究应用
N-Methyl-N-(propan-2-yl)prop-2-en-1-amine–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of N-Methyl-N-(propan-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as monoamine oxidase enzymes. By inhibiting these enzymes, the compound can modulate the levels of neurotransmitters in the brain, potentially providing therapeutic benefits for conditions like Parkinson’s disease . The exact pathways and molecular targets involved in its action are still under investigation.
相似化合物的比较
Similar Compounds
N-Methylpropargylamine: This compound has a similar structure but lacks the N-(propan-2-yl) group.
Rasagiline: A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease, with a similar propargylamine backbone.
Selegiline: Another monoamine oxidase inhibitor with a structure closely related to N-Methyl-N-(propan-2-yl)prop-2-en-1-amine.
Uniqueness
N-Methyl-N-(propan-2-yl)prop-2-en-1-amine–hydrogen chloride (1/1) is unique due to its specific combination of N-methyl and N-(propan-2-yl) groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
192863-70-0 |
|---|---|
分子式 |
C7H16ClN |
分子量 |
149.66 g/mol |
IUPAC 名称 |
N-methyl-N-prop-2-enylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-5-6-8(4)7(2)3;/h5,7H,1,6H2,2-4H3;1H |
InChI 键 |
ZJYDNFAQOWQWLC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C)CC=C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


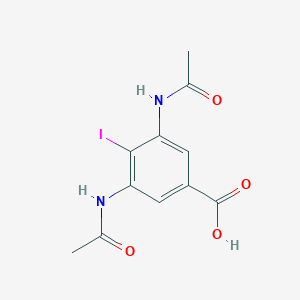
![N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine](/img/structure/B12557162.png)
![1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl-](/img/structure/B12557174.png)
![8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B12557175.png)
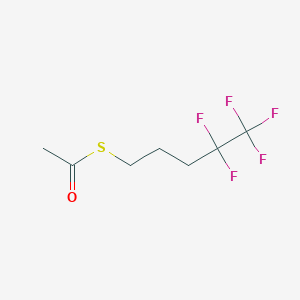
![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)
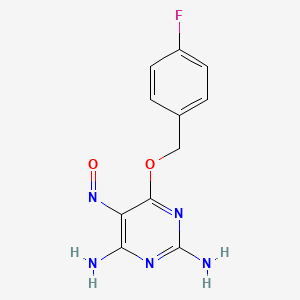
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)

